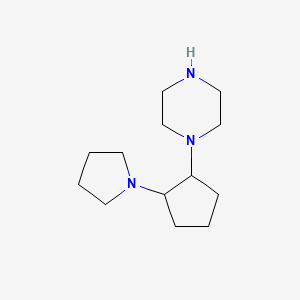
1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine is a compound that features a pyrrolidine ring and a piperazine ring connected through a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine typically involves the construction of the pyrrolidine and piperazine rings followed by their connection through a cyclopentyl group
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrrolidine rings.
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonism.
Pyrrolidine-2,5-diones: Used in the treatment of epilepsy and other neurological conditions.
Pyrrolizines: Studied for their anti-inflammatory and analgesic properties.
Uniqueness
1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a pyrrolidine ring, a piperazine ring, and a cyclopentyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C13H25N3 |
|---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylcyclopentyl)piperazine |
InChI |
InChI=1S/C13H25N3/c1-2-9-15(8-1)12-4-3-5-13(12)16-10-6-14-7-11-16/h12-14H,1-11H2 |
InChI Key |
BDGSMQPSOLBFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCCC2N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
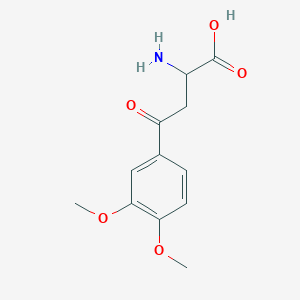

![3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14881031.png)
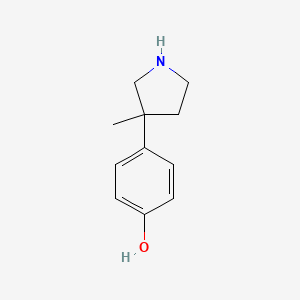
![[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol](/img/structure/B14881050.png)

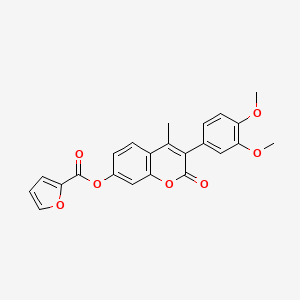
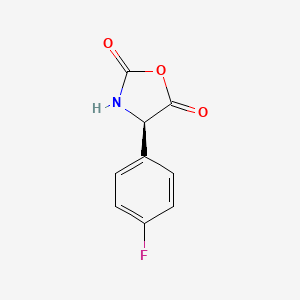

![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
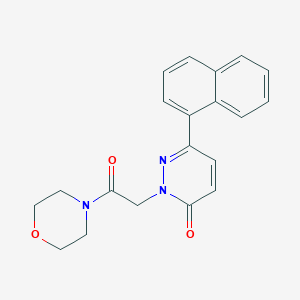
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)

